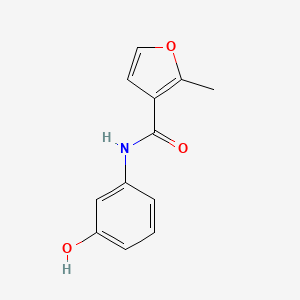

N-(3-hydroxyphenyl)-2-methylfuran-3-carboxamide

Description

Properties

IUPAC Name |

N-(3-hydroxyphenyl)-2-methylfuran-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO3/c1-8-11(5-6-16-8)12(15)13-9-3-2-4-10(14)7-9/h2-7,14H,1H3,(H,13,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYFXYSCKNZGIME-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CO1)C(=O)NC2=CC(=CC=C2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90358108 |

Source

|

| Record name | N-(3-hydroxyphenyl)-2-methylfuran-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90358108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

423729-51-5 |

Source

|

| Record name | N-(3-hydroxyphenyl)-2-methylfuran-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90358108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of N-(3-hydroxyphenyl)-2-methylfuran-3-carboxamide

Abstract

This technical guide provides a comprehensive overview of a robust and efficient laboratory-scale synthesis of N-(3-hydroxyphenyl)-2-methylfuran-3-carboxamide, a molecule of interest in medicinal chemistry and drug development. The core of this synthesis lies in the strategic formation of an amide bond between 2-methylfuran-3-carboxylic acid and 3-aminophenol. This document delves into the mechanistic underpinnings of the selected synthetic route, offers a detailed, step-by-step experimental protocol, and outlines the expected analytical characterization of the final compound. The guide is intended for researchers, scientists, and professionals in the field of drug development, providing them with the necessary information to replicate and potentially scale up this synthesis.

Introduction: The Significance of Furan-Based Carboxamides

Furan-containing compounds are a prominent class of heterocyclic molecules that have garnered significant attention in the field of medicinal chemistry. The furan scaffold is a key structural motif in numerous biologically active compounds, exhibiting a wide range of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.[1][2] The incorporation of a carboxamide linkage to the furan ring further enhances the potential for diverse biological interactions, as the amide bond is a fundamental component of peptides and proteins.

The target molecule, N-(3-hydroxyphenyl)-2-methylfuran-3-carboxamide, combines the furan core with a substituted phenyl ring, presenting a structure with potential for various biological applications. The hydroxyl group on the phenyl ring can act as a hydrogen bond donor and acceptor, potentially influencing the molecule's binding affinity to biological targets. This guide provides a detailed exploration of a reliable synthetic pathway to access this promising compound.

Retrosynthetic Analysis and Strategic Approach

The synthesis of N-(3-hydroxyphenyl)-2-methylfuran-3-carboxamide hinges on the formation of a stable amide bond. A retrosynthetic analysis reveals the most logical disconnection at the amide linkage, leading to two readily available precursors: 2-methylfuran-3-carboxylic acid and 3-aminophenol.

Caption: Retrosynthetic analysis of the target molecule.

The primary challenge in this synthesis is the direct condensation of a carboxylic acid and an amine, which typically requires high temperatures and can lead to side reactions. To circumvent this, the carboxylic acid must be "activated" to enhance its electrophilicity, allowing the reaction to proceed under milder conditions. Among the various amide coupling strategies, the use of carbodiimide reagents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in conjunction with an activating agent like 1-Hydroxybenzotriazole (HOBt), offers a highly efficient and widely adopted method.[3][4] This approach minimizes side reactions and is generally high-yielding.

Mechanistic Insights: The EDC/HOBt Coupling Reaction

The EDC/HOBt-mediated amide coupling is a two-step process that occurs in a single pot.[5]

-

Activation of the Carboxylic Acid: The carboxylic acid (2-methylfuran-3-carboxylic acid) reacts with EDC to form a highly reactive O-acylisourea intermediate.[4]

-

Formation of the Active Ester and Amide Bond: This intermediate can then react directly with the amine (3-aminophenol). However, to improve efficiency and reduce potential side reactions like racemization (if chiral centers were present), HOBt is introduced. The O-acylisourea readily reacts with HOBt to form an active HOBt ester. This ester is less reactive than the O-acylisourea but more stable, and it efficiently acylates the amine to form the desired amide bond, regenerating HOBt in the process.[5] The by-product of this reaction is a water-soluble urea derivative, which simplifies the purification process.[4]

Caption: Simplified mechanism of EDC/HOBt coupling.

Detailed Experimental Protocol

This protocol outlines the synthesis of N-(3-hydroxyphenyl)-2-methylfuran-3-carboxamide from its precursors.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Purity | Supplier |

| 2-Methylfuran-3-carboxylic acid | 126.11 | ≥97% | Commercial |

| 3-Aminophenol | 109.13 | ≥98% | Commercial |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) HCl | 191.70 | ≥98% | Commercial |

| 1-Hydroxybenzotriazole (HOBt) hydrate | 153.14 (hydrate) | ≥97% | Commercial |

| N,N-Dimethylformamide (DMF), anhydrous | 73.09 | ≥99.8% | Commercial |

| Ethyl acetate (EtOAc) | 88.11 | ACS Grade | Commercial |

| 1 M Hydrochloric acid (HCl) | 36.46 | - | Prepared in-house |

| Saturated sodium bicarbonate (NaHCO₃) solution | 84.01 | - | Prepared in-house |

| Brine (saturated NaCl solution) | 58.44 | - | Prepared in-house |

| Anhydrous magnesium sulfate (MgSO₄) | 120.37 | - | Commercial |

Equipment

-

Round-bottom flasks

-

Magnetic stirrer and stir bars

-

Argon or nitrogen gas inlet

-

Syringes and needles

-

Separatory funnel

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

-

UV lamp for TLC visualization

-

Glass funnel and filter paper

-

Standard laboratory glassware

Synthetic Procedure

Caption: Experimental workflow for the synthesis.

-

Reaction Setup: To a dry 100 mL round-bottom flask under an inert atmosphere (argon or nitrogen), add 2-methylfuran-3-carboxylic acid (1.0 eq, e.g., 1.26 g, 10 mmol) and 3-aminophenol (1.0 eq, 1.09 g, 10 mmol). Dissolve the solids in anhydrous N,N-dimethylformamide (DMF, ~30-40 mL).

-

Reagent Addition: Cool the reaction mixture to 0 °C using an ice bath. To the stirred solution, add HOBt hydrate (1.2 eq, 1.84 g, 12 mmol) followed by the portion-wise addition of EDC hydrochloride (1.2 eq, 2.30 g, 12 mmol).

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let the reaction stir for 12-18 hours.

-

Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes, 1:1). The disappearance of the starting materials and the appearance of a new, typically more polar, product spot indicates the reaction is proceeding.

-

Work-up: Once the reaction is complete, pour the mixture into a separatory funnel containing deionized water (100 mL). Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Washing: Combine the organic layers and wash successively with 1 M HCl (2 x 50 mL) to remove any unreacted amine and EDC byproducts, saturated NaHCO₃ solution (2 x 50 mL) to remove unreacted carboxylic acid and HOBt, and finally with brine (1 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).[6]

Characterization of N-(3-hydroxyphenyl)-2-methylfuran-3-carboxamide

Physical Properties

-

Molecular Formula: C₁₂H₁₁NO₃

-

Molecular Weight: 217.22 g/mol

-

Appearance: Expected to be a solid at room temperature.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the protons on the furan and phenyl rings, as well as the methyl, amide, and hydroxyl protons.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.5 - 10.0 | singlet | 1H | Amide N-H |

| ~9.0 - 9.5 | singlet | 1H | Phenolic O-H |

| ~7.5 - 7.6 | doublet | 1H | Furan H-5 |

| ~7.1 - 7.3 | multiplet | 2H | Phenyl H-5 and H-2 |

| ~6.8 - 7.0 | multiplet | 1H | Phenyl H-4 |

| ~6.5 - 6.7 | doublet | 1H | Furan H-4 |

| ~6.4 - 6.6 | multiplet | 1H | Phenyl H-6 |

| ~2.5 | singlet | 3H | Methyl C-H₃ |

Note: Chemical shifts are estimations and can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~165 | Amide C=O |

| ~158 | Phenyl C-OH |

| ~150 | Furan C-2 |

| ~145 | Furan C-5 |

| ~140 | Phenyl C-NH |

| ~130 | Phenyl C-5 |

| ~118 | Furan C-3 |

| ~115 | Phenyl C-6 |

| ~112 | Phenyl C-2 |

| ~110 | Furan C-4 |

| ~108 | Phenyl C-4 |

| ~14 | Methyl C |

Note: Chemical shifts are estimations and can vary depending on the solvent and concentration.

FTIR Spectroscopy

The infrared spectrum will show characteristic absorption bands for the functional groups present.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300-3500 | Broad | Phenolic O-H stretch[7] |

| ~3200-3400 | Medium | Amide N-H stretch[8] |

| ~1640-1680 | Strong | Amide C=O stretch (Amide I band)[8] |

| ~1500-1600 | Medium-Strong | Aromatic C=C stretching[7] |

| ~1510-1560 | Medium | Amide N-H bend (Amide II band) |

| ~1200-1300 | Strong | Phenolic C-O stretch |

Mass Spectrometry

Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern will likely involve cleavage of the amide bond.[9][10]

-

Expected [M+H]⁺: 218.0761

-

Major Fragmentation Pathways:

-

Cleavage of the C-N amide bond to give fragments corresponding to the 2-methylfuran-3-carbonyl cation (m/z 111.01) and 3-aminophenol (m/z 109.05).

-

Loss of water from the molecular ion.

-

Potential Applications and Future Directions

Derivatives of furan-2-carboxamide have shown promising activity as antibiofilm agents against Pseudomonas aeruginosa.[11] Furthermore, the broader class of furan derivatives possesses a wide spectrum of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[1][2][12] The synthesized N-(3-hydroxyphenyl)-2-methylfuran-3-carboxamide, with its specific substitution pattern, warrants further investigation for its potential therapeutic applications. Screening this compound against a panel of biological targets could unveil novel pharmacological activities.

Safety and Handling

-

3-Aminophenol: Toxic if swallowed, in contact with skin, or if inhaled. Causes skin and eye irritation. May cause an allergic skin reaction. Suspected of causing genetic defects.

-

EDC HCl: Causes serious eye irritation.

-

HOBt: Can be explosive when dry. It is typically supplied hydrated to mitigate this risk.

-

DMF: A skin and eye irritant. It is also a suspected teratogen.

-

2-Methylfuran-3-carboxylic acid: May cause skin, eye, and respiratory irritation.

All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, must be worn at all times.

Conclusion

This technical guide has detailed a reliable and efficient method for the synthesis of N-(3-hydroxyphenyl)-2-methylfuran-3-carboxamide via an EDC/HOBt-mediated amide coupling reaction. The rationale for the synthetic strategy, a step-by-step protocol, and predicted analytical data have been provided to facilitate the successful synthesis and characterization of this compound. The potential biological significance of this molecule, rooted in the established activities of furan carboxamides, makes it a valuable target for further investigation in drug discovery programs.

References

-

Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC - NIH. Available at: [Link]

-

Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. Available at: [Link]

-

EDC Coupling Mechanism | Organic Chemistry. YouTube. (2021). Available at: [Link]

-

EDC-HOBt Amide coupling workup help. Reddit. (2022). Available at: [Link]

-

Predict 1H proton NMR spectra. NMRDB.org. Available at: [Link]

-

Furan: A Promising Scaffold for Biological Activity. (2024). Available at: [Link]

-

Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Publishing. (2017). Available at: [Link]

-

ATR-FTIR spectra showing the Amide I, Amide II, and Amide III regions. ResearchGate. Available at: [Link]

-

Clickable coupling of carboxylic acids and amines at room temperature mediated by SO2F2. (2019). Available at: [Link]

-

What is the best technique for amide purification?. ResearchGate. (2020). Available at: [Link]

-

Efficient Amide Bond Formation through a Rapid and Strong Activation of Carboxylic Acids in a Microflow Reactor. PMC - NIH. (2013). Available at: [Link]

-

Acid-Amine Coupling using EDCI. Organic Synthesis. Available at: [Link]

-

A Review on Biological and Medicinal Significance of Furan. ResearchGate. (2023). Available at: [Link]

-

Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. PMC - NIH. (2013). Available at: [Link]

-

FTIR-25 || FTIR spectra of amides || Primary & Secondary amide || FTIR spectroscopy || Lactam. YouTube. (2023). Available at: [Link]

-

Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides. PMC - NIH. Available at: [Link]

-

NMR Predictor. Chemaxon Docs. Available at: [Link]

- Method for making aminophenols and their amide derivatives. Google Patents.

-

Spectroscopy of Alcohols and Phenols. Chemistry LibreTexts. (2022). Available at: [Link]

-

Substituted amide synthesis by amidation. Organic Chemistry Portal. Available at: [Link]

-

Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. (2013). Available at: [Link]

-

A Review on Biological and Medicinal Significance of Furan. (2023). Available at: [Link]

-

13C NMR Spectrum (1D, 176 MHz, H2O, predicted). NP-MRD. Available at: [Link]

-

A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. ResearchGate. (2014). Available at: [Link]

-

Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. (2023). Available at: [Link]

- Purification of amine reaction mixtures. Google Patents.

-

Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. MDPI. Available at: [Link]

-

Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online. (2020). Available at: [Link]

-

Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. (2008). Available at: [Link]

-

Lec-33 || Mass fragmentation pattern of amides || McLafferty rearrangement. YouTube. (2022). Available at: [Link]

-

Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. Publications. (2021). Available at: [Link]

-

Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. PMC - NIH. (2018). Available at: [Link]

-

Lec15 - IR Spectra of Carboxylic Acids, Amides and Esters. YouTube. (2021). Available at: [Link]

-

Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. (2024). Available at: [Link]

-

MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. Available at: [Link]

-

Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. RSC Publishing. (2021). Available at: [Link]

-

PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. The University of Liverpool Repository. Available at: [Link]

-

DFT Approach for Predicting 13C NMR Shifts of Atoms Directly Coordinated to Pt: Scopes and Limitations. PMC - NIH. (2023). Available at: [Link]

-

Is water preventing my EDCCl/HOBt coupled amidation reaction from completing or is it my coupling reagents?. ResearchGate. (2016). Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. A Review on Biological and Medicinal Significance of Furan | AlQalam Journal of Medical and Applied Sciences [journal.utripoli.edu.ly]

- 3. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]

- 4. organic-synthesis.com [organic-synthesis.com]

- 5. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. spectroscopyonline.com [spectroscopyonline.com]

- 9. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ijabbr.com [ijabbr.com]

A Comprehensive Technical Guide to N-(3-hydroxyphenyl)-2-methylfuran-3-carboxamide: Synthesis, Characterization, and Potential Applications

Introduction

The furan scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The strategic incorporation of a carboxamide linkage further enhances the potential for targeted biological interactions. This guide provides an in-depth technical overview of a specific furan derivative, N-(3-hydroxyphenyl)-2-methylfuran-3-carboxamide, a molecule of interest for researchers in drug discovery and organic synthesis. While specific literature on this exact compound is sparse, this document consolidates established synthetic methodologies and characterization principles to provide a robust framework for its preparation and study.

IUPAC Name and Chemical Structure

The correct IUPAC name for the topic compound is N-(3-hydroxyphenyl)-2-methylfuran-3-carboxamide .[3][4]

The chemical structure is as follows:

Caption: Retrosynthetic analysis of the target molecule.

Synthesis of 2-Methylfuran-3-carboxylic Acid

The synthesis of the key intermediate, 2-methylfuran-3-carboxylic acid, can be achieved from commercially available starting materials. A plausible route involves the synthesis of methyl 2-methylfuran-3-carboxylate followed by hydrolysis. [5] Step 1: Synthesis of Methyl 2-methylfuran-3-carboxylate

A reported method for the synthesis of methyl 2-methylfuran-3-carboxylate involves the reaction of methyl acetoacetate with chloroacetaldehyde. [5] Protocol:

-

To a stirred mixture of methyl acetoacetate and a base such as pyridine in a suitable solvent, an aqueous solution of chloroacetaldehyde is added dropwise.

-

The reaction mixture is heated to facilitate the condensation and cyclization reaction.

-

After completion of the reaction, the mixture is cooled, and the product is extracted with an organic solvent.

-

The organic layer is washed, dried, and concentrated under reduced pressure.

-

The crude product is purified by distillation to yield methyl 2-methylfuran-3-carboxylate.

Step 2: Hydrolysis to 2-Methylfuran-3-carboxylic Acid

The ester is then hydrolyzed to the corresponding carboxylic acid.

Protocol:

-

Methyl 2-methylfuran-3-carboxylate is dissolved in a mixture of an alcohol (e.g., methanol or ethanol) and an aqueous solution of a strong base (e.g., sodium hydroxide or potassium hydroxide).

-

The mixture is heated under reflux until the hydrolysis is complete (monitored by TLC).

-

The reaction mixture is cooled, and the alcohol is removed under reduced pressure.

-

The aqueous solution is acidified with a mineral acid (e.g., hydrochloric acid) to precipitate the carboxylic acid.

-

The solid is collected by filtration, washed with cold water, and dried to afford 2-methylfuran-3-carboxylic acid.

Amide Coupling to Synthesize N-(3-hydroxyphenyl)-2-methylfuran-3-carboxamide

The final step is the formation of the amide bond between 2-methylfuran-3-carboxylic acid and 3-aminophenol. This can be achieved through several standard coupling methods. [6][7][8] Method A: Using Carbodiimide Coupling Agents (e.g., EDC/HOBt)

This method is widely used due to its mild reaction conditions and high yields. [6] Protocol:

-

To a solution of 2-methylfuran-3-carboxylic acid in a suitable aprotic solvent (e.g., DMF or DCM) at 0 °C, add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt).

-

Stir the mixture for a short period to activate the carboxylic acid.

-

Add 3-aminophenol to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Upon completion, dilute the reaction mixture with an organic solvent and wash sequentially with an acidic solution, a basic solution, and brine.

-

Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Method B: Conversion to Acid Chloride followed by Amination

This is a more traditional and often robust method. [1] Protocol:

-

Treat 2-methylfuran-3-carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride in an inert solvent (e.g., DCM or toluene) with a catalytic amount of DMF.

-

Stir the reaction mixture at room temperature or with gentle heating until the conversion to the acid chloride is complete.

-

Remove the excess chlorinating agent and solvent under reduced pressure.

-

Dissolve the crude acid chloride in a suitable aprotic solvent (e.g., DCM).

-

To a solution of 3-aminophenol and a non-nucleophilic base (e.g., triethylamine or pyridine) in the same solvent, add the acid chloride solution dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir until completion.

-

Work up the reaction as described in Method A, followed by purification.

Sources

- 1. US4990671A - Method for making aminophenols and their amide derivatives - Google Patents [patents.google.com]

- 2. mdpi.com [mdpi.com]

- 3. 3-Furancarboxamide, 2-methyl-N-phenyl- [webbook.nist.gov]

- 4. N-(4-hydroxyphenyl)furan-2-carboxamide | C11H9NO3 | CID 747955 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. prepchem.com [prepchem.com]

- 6. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]

- 7. growingscience.com [growingscience.com]

- 8. hepatochem.com [hepatochem.com]

"in vitro evaluation of N-(3-hydroxyphenyl)-2-methylfuran-3-carboxamide"

An In-Depth Technical Guide to the In Vitro Evaluation of N-(3-hydroxyphenyl)-2-methylfuran-3-carboxamide

Authored by: A Senior Application Scientist

Foreword: Charting the In Vitro Journey of a Novel Furan Carboxamide

The furan scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The novel compound, N-(3-hydroxyphenyl)-2-methylfuran-3-carboxamide, represents a promising candidate for targeted drug discovery. Its unique combination of a 2-methylfuran core, a carboxamide linker, and a 3-hydroxyphenyl moiety suggests the potential for specific molecular interactions within a biological system. This guide provides a comprehensive, technically-grounded framework for the in vitro evaluation of this compound, designed for researchers, scientists, and drug development professionals. Our approach is not a rigid template but a dynamic, logic-driven pathway to elucidate the compound's biological activity, from initial cytotoxicity screening to target identification and mechanism of action studies.

Part 1: Foundational Characterization and Synthesis

A thorough in vitro evaluation begins with the synthesis and characterization of the compound of interest. While the specific synthesis of N-(3-hydroxyphenyl)-2-methylfuran-3-carboxamide is not extensively documented, a plausible synthetic route can be proposed based on established amide bond formation reactions.

Proposed Synthesis Pathway

The synthesis would likely involve the coupling of 2-methylfuran-3-carboxylic acid with 3-aminophenol. This can be achieved through various amide coupling reagents, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Caption: Proposed synthesis of N-(3-hydroxyphenyl)-2-methylfuran-3-carboxamide.

Physicochemical Characterization

Prior to biological evaluation, it is crucial to confirm the identity and purity of the synthesized compound. Standard analytical techniques should be employed:

| Technique | Purpose |

| NMR Spectroscopy (¹H and ¹³C) | Structural elucidation and confirmation. |

| Mass Spectrometry (MS) | Determination of molecular weight and confirmation of molecular formula. |

| High-Performance Liquid Chromatography (HPLC) | Assessment of purity. |

| Solubility Studies | Determination of solubility in relevant solvents (e.g., DMSO, aqueous buffers) to ensure proper preparation for biological assays. |

Part 2: A Tiered Approach to In Vitro Biological Evaluation

A systematic, tiered approach is recommended to efficiently evaluate the biological activity of N-(3-hydroxyphenyl)-2-methylfuran-3-carboxamide. This begins with broad screening for cytotoxicity and progresses to more focused mechanistic studies.

Caption: Tiered workflow for in vitro evaluation.

Tier 1: Cytotoxicity Screening

The initial step is to assess the compound's effect on cell viability across a panel of human cancer cell lines and a non-cancerous control cell line to determine both potency and selectivity.[4] Furan derivatives have shown promise as anticancer agents, making this a logical starting point.[2][5]

2.1.1 Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[4]

-

Cell Seeding: Plate cells (e.g., MCF-7 breast cancer, A549 lung cancer, and non-cancerous HEK293 cells) in 96-well plates at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of N-(3-hydroxyphenyl)-2-methylfuran-3-carboxamide in culture medium. Replace the existing medium with the compound-containing medium and incubate for 24, 48, and 72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to a vehicle-treated control and determine the IC50 (half-maximal inhibitory concentration) value.

2.1.2 Expected Data Presentation

| Cell Line | Compound IC50 (µM) at 48h | Selectivity Index (SI) |

| MCF-7 (Breast Cancer) | Hypothetical Value | Calculated |

| A549 (Lung Cancer) | Hypothetical Value | Calculated |

| HEK293 (Non-cancerous) | Hypothetical Value | - |

| The Selectivity Index is calculated as the IC50 in the non-cancerous cell line divided by the IC50 in the cancerous cell line. |

Tier 2: Target Identification

Should the compound exhibit significant and selective cytotoxicity, the next crucial step is to identify its molecular target(s).[6][7] Affinity-based and label-free methods are two primary approaches.[8]

2.2.1 Experimental Protocol: Affinity-Based Pull-Down Assay

This method involves immobilizing the small molecule to a solid support to "pull down" its binding partners from a cell lysate.[9][10]

-

Probe Synthesis: Synthesize a derivative of N-(3-hydroxyphenyl)-2-methylfuran-3-carboxamide with a linker and an affinity tag (e.g., biotin). It is critical to attach the linker at a position that does not disrupt the compound's biological activity.

-

Immobilization: Covalently attach the biotinylated compound to streptavidin-coated agarose beads.

-

Cell Lysis: Prepare a protein lysate from the sensitive cancer cell line.

-

Incubation: Incubate the cell lysate with the compound-conjugated beads. A control with unconjugated beads should be run in parallel.

-

Washing: Wash the beads extensively to remove non-specific binding proteins.

-

Elution: Elute the bound proteins from the beads.

-

Protein Identification: Separate the eluted proteins by SDS-PAGE and identify the specific protein bands by mass spectrometry (e.g., LC-MS/MS).

Caption: Workflow for affinity-based target identification.

Tier 3: Mechanism of Action and Pathway Analysis

Once a putative target is identified, further in vitro assays are required to validate the target engagement and elucidate the downstream cellular consequences.

2.3.1 Target Engagement Assays

-

Enzymatic Assays: If the identified target is an enzyme, a direct in vitro enzymatic assay should be performed to determine if the compound inhibits or activates its function.

-

Cellular Thermal Shift Assay (CETSA): This label-free method can confirm target engagement in a cellular context by measuring changes in protein thermal stability upon compound binding.

2.3.2 Downstream Signaling Pathway Analysis

-

Western Blotting: This technique can be used to assess changes in the phosphorylation status or expression levels of key proteins in the signaling pathway downstream of the identified target.

-

Gene Expression Analysis (qPCR or RNA-seq): To understand the broader impact on cellular transcription, changes in the expression of target-related genes can be quantified.

-

Cell Cycle Analysis: Flow cytometry can be used to determine if the compound induces cell cycle arrest at a particular phase.

-

Apoptosis Assays: Assays such as Annexin V staining can determine if the observed cytotoxicity is due to the induction of programmed cell death.

Part 3: Concluding Remarks and Future Directions

This technical guide outlines a comprehensive and scientifically rigorous approach to the in vitro evaluation of N-(3-hydroxyphenyl)-2-methylfuran-3-carboxamide. By following this tiered strategy, researchers can systematically characterize its biological activity, identify its molecular target, and elucidate its mechanism of action. The insights gained from these studies will be invaluable for guiding further preclinical development, including medicinal chemistry efforts to optimize potency and selectivity, and in vivo studies to assess efficacy and safety. The furan carboxamide scaffold holds significant therapeutic potential, and a thorough in vitro evaluation is the critical first step in unlocking that potential.

References

-

MDPI. (2023, June 6). In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Derivatives. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis and fungicidal activities of positional isomers of the N-thienylcarboxamide. Retrieved from [Link]

-

ResearchGate. (n.d.). Hands-on synthesis of furanamides and evaluation of their antimicrobial activity. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of furan-2-carboxamide derivatives from 4-aminobenzophenones. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis and Evaluation of the Antifungal and Toxicological Activity of Nitrofuran Derivatives. Retrieved from [Link]

-

National Center for Biotechnology Information. (2022, April 18). Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and biological evaluation of new benzofuran carboxamide derivatives. Retrieved from [Link]

-

PubChem. (n.d.). N-hydroxy-N-methylfuran-2-carboxamide. Retrieved from [Link]

-

International Journal of Pharmaceutical Research and Applications (IJPRA). (2025, April 15). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023, October 10). Target identification of small molecules: an overview of the current applications in drug discovery. Retrieved from [Link]

-

ACS Chemical Biology. (n.d.). Identification of Direct Protein Targets of Small Molecules. Retrieved from [Link]

-

MDPI. (n.d.). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. Retrieved from [Link]

-

Nivrutti International Journal of Advanced Biological and Biomedical Research. (2024, January 25). Furan: A Promising Scaffold for Biological Activity. Retrieved from [Link]

- Google Patents. (n.d.). WO2008080891A2 - Process for the synthesis of derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid and use thereof as medicaments.

-

MDPI. (n.d.). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). A high density assay format for the detection of novel cytotoxicagents in large chemical libraries. Retrieved from [Link]

-

ResearchGate. (2025, August 7). Update on in vitro cytotoxicity assays for drug development. Retrieved from [Link]

-

PubMed. (2012, December 1). Synthesis of N-phenyl-N-(3-(piperidin-1-yl)propyl)benzofuran-2-carboxamides as new selective ligands for sigma receptors. Retrieved from [Link]

-

ResearchGate. (n.d.). Target identification of small molecules: an overview of the current applications in drug discovery. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Target identification and mechanism of action in chemical biology and drug discovery. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023, May 24). Therapeutic Potential of HMF and Its Derivatives: a Computational Study. Retrieved from [Link]

-

University College London. (n.d.). Target Identification and Validation (Small Molecules). Retrieved from [Link]

-

MDPI. (n.d.). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijabbr.com [ijabbr.com]

- 4. ijprajournal.com [ijprajournal.com]

- 5. researchgate.net [researchgate.net]

- 6. Target identification and mechanism of action in chemical biology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Target Identification and Validation (Small Molecules) | UCL Therapeutic Innovation Networks - UCL – University College London [ucl.ac.uk]

- 8. researchgate.net [researchgate.net]

- 9. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

The Pharmacological Profiling of Novel Furan Compounds: An In-Depth Technical Guide

Introduction: The Furan Scaffold - A Privileged Structure in Modern Drug Discovery

The furan ring, a five-membered aromatic heterocycle containing a single oxygen atom, has firmly established itself as a "privileged scaffold" in medicinal chemistry.[1] Its unique electronic configuration and stereochemistry make it a versatile building block in the design of novel therapeutic agents.[2] Furan derivatives are not only prevalent in numerous natural products with potent biological activities but are also core components of several FDA-approved drugs, underscoring their therapeutic significance.[1] The furan nucleus is often considered a bioisostere for phenyl rings, offering modulated steric and electronic properties that can enhance metabolic stability, drug-receptor interactions, and overall bioavailability.[3]

The diverse pharmacological activities exhibited by furan-containing compounds are extensive, encompassing antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory properties.[3][4] This wide range of biological effects stems from the furan ring's ability to engage in various chemical interactions, such as hydrogen bonding and π–π stacking, which are crucial for binding to biological targets.[3] The adaptability of the furan scaffold allows medicinal chemists to strategically modify its structure to fine-tune pharmacokinetic and pharmacodynamic properties, thereby optimizing efficacy and minimizing toxicity.[1]

This in-depth technical guide provides a comprehensive framework for the pharmacological profiling of novel furan compounds. As a Senior Application Scientist, the objective is not merely to present a series of protocols but to elucidate the underlying scientific rationale behind each experimental step. This guide is structured to navigate the logical progression of drug discovery, from initial cytotoxicity screening to in-depth mechanistic studies and essential safety pharmacology assessments, empowering researchers, scientists, and drug development professionals to unlock the full therapeutic potential of this remarkable scaffold.

Part 1: The Foundational Pillar - In Vitro Cytotoxicity and Viability Assessment

The initial step in characterizing any novel compound is to determine its inherent cytotoxicity. This foundational data informs the concentration ranges for all subsequent in vitro assays and provides the first glimpse into a compound's therapeutic window. Cytotoxicity assays are crucial for quickly identifying and deprioritizing compounds that exhibit excessive toxicity at therapeutically irrelevant concentrations, thereby conserving resources for more promising candidates.[5]

The MTT Assay: A Reliable Readout of Metabolic Health

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted colorimetric method for assessing cell viability.[6] Its principle lies in the enzymatic conversion of the yellow tetrazolium salt, MTT, into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[6][7] The amount of formazan produced, which is quantified spectrophotometrically, is directly proportional to the number of viable cells.[6]

-

Cell Seeding: Plate cells in a 96-well plate at a density of 1 × 10⁴ cells per well and incubate for 24 hours at 37°C with 5% CO₂ to allow for cell attachment.[8]

-

Compound Treatment: Prepare a serial dilution of the novel furan compounds. Add varying concentrations of the compounds to the designated wells and incubate for a predetermined duration (e.g., 24, 48, or 72 hours).[9] Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

-

MTT Addition: Following the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.[10]

-

Formazan Solubilization: Carefully remove the culture medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.[8][10]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[10]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The half-maximal inhibitory concentration (IC50), which is the concentration of a compound required to inhibit cell proliferation by 50%, is then determined by plotting a dose-response curve.[11]

| Compound ID | Target Cell Line | Incubation Time (h) | IC50 (µM) |

| Furan-A | MCF-7 (Breast Cancer) | 48 | 8.4[9] |

| Furan-B | HeLa (Cervical Cancer) | 48 | 15.2 |

| Furan-C | A549 (Lung Cancer) | 48 | 25.8 |

| Furan-D | HepG2 (Liver Cancer) | 48 | 22.1 |

| Furan-E | MCF-10A (Normal Breast) | 48 | >100 |

Note: The data presented in this table is hypothetical and for illustrative purposes. The inclusion of a non-cancerous cell line (e.g., MCF-10A) is crucial for determining the selectivity index (SI) of the compounds, which is a measure of their differential toxicity towards cancer versus normal cells. A higher SI value is indicative of a more promising therapeutic candidate.

Part 2: Unraveling the Mechanism of Action

Once the cytotoxic potential of novel furan compounds has been established, the subsequent critical step is to elucidate their mechanism of action (MoA). Understanding how a compound exerts its biological effects is paramount for rational drug development and lead optimization. MoA studies can encompass a wide array of experimental approaches, from identifying specific molecular targets to characterizing the downstream signaling pathways that are modulated.

Case Study: Investigating Anticancer MoA of Furan Derivatives

Many furan derivatives have been investigated for their anticancer properties, which can be mediated through various mechanisms such as the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways.[2][8]

Apoptosis, or programmed cell death, is a common MoA for many cytotoxic anticancer agents. The Annexin V/Propidium Iodide (PI) assay is a widely used flow cytometry-based method to detect and differentiate between apoptotic and necrotic cells. Annexin V has a high affinity for phosphatidylserine, which is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. PI is a fluorescent nucleic acid intercalating agent that can only enter cells with compromised membrane integrity, a hallmark of late-stage apoptosis and necrosis.

-

Cell Treatment: Seed and treat cells with the furan compound at its IC50 concentration for a specified time.

-

Cell Harvesting: Harvest the cells and wash them with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI.

-

Incubation: Incubate the cells in the dark at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the percentage of live, early apoptotic, late apoptotic, and necrotic cells.[8]

Many anticancer drugs exert their effects by disrupting the cell cycle, leading to an arrest at specific checkpoints (e.g., G1, S, or G2/M phase) and subsequent cell death.[8] Flow cytometric analysis of cellular DNA content after staining with a fluorescent dye like propidium iodide allows for the quantification of cells in each phase of the cell cycle.

Caption: Workflow for Investigating the Anticancer Mechanism of Action.

Part 3: Critical Safety Pharmacology - The Gatekeeper Assays

Concurrent with efficacy and MoA studies, it is imperative to conduct early-stage safety pharmacology profiling. These assays are designed to identify potential adverse effects that could derail a drug development program. Two of the most critical in vitro safety assays are the hERG channel inhibition assay and the Cytochrome P450 (CYP) inhibition assay.

hERG Channel Inhibition: Mitigating Cardiotoxicity Risk

The human Ether-à-go-go-Related Gene (hERG) encodes a potassium ion channel that plays a crucial role in cardiac repolarization.[12] Inhibition of the hERG channel can lead to a prolongation of the QT interval, a potentially fatal cardiac arrhythmia known as Torsades de Pointes.[12][13] Consequently, assessing the inhibitory potential of novel compounds on the hERG channel is a mandatory component of preclinical safety evaluation.[12]

-

Cell Culture: Use a stable cell line expressing the hERG channel (e.g., HEK293-hERG).[14]

-

Cell Preparation: On the day of the experiment, prepare a single-cell suspension.

-

Automated Patch-Clamp: Utilize an automated patch-clamp system (e.g., QPatch or SyncroPatch) to establish a whole-cell patch-clamp configuration.[13]

-

Baseline Current Recording: Apply a specific voltage protocol to elicit and record the baseline hERG tail current.[12]

-

Compound Application: Sequentially apply increasing concentrations of the novel furan compound and record the hERG current at each concentration.

-

Positive Control: Apply a known hERG blocker (e.g., E-4031) as a positive control to confirm assay validity.[13]

-

Data Analysis: Calculate the percentage of hERG current inhibition at each compound concentration and determine the IC50 value.

Cytochrome P450 Inhibition: Predicting Drug-Drug Interactions

The Cytochrome P450 (CYP) superfamily of enzymes are the primary enzymes responsible for the metabolism of most drugs.[15] Inhibition of these enzymes by a new drug candidate can lead to an increase in the plasma concentration of co-administered drugs, potentially causing toxicity.[15][16] Therefore, evaluating the inhibitory potential of novel furan compounds against the major CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4) is essential for predicting potential drug-drug interactions.[17][18]

-

Enzyme and Substrate Preparation: Use human liver microsomes or recombinant human CYP enzymes. Prepare a solution of a specific fluorogenic substrate for each CYP isoform.[17]

-

Incubation: In a 96-well plate, incubate the CYP enzyme, the test compound at various concentrations, and the fluorogenic substrate in the presence of an NADPH regenerating system at 37°C.[19]

-

Fluorescence Measurement: The CYP enzyme metabolizes the substrate into a fluorescent product. Measure the fluorescence intensity using a microplate reader.

-

Data Analysis: A decrease in fluorescence in the presence of the test compound indicates CYP inhibition. Calculate the IC50 value from a dose-response curve.[17]

Caption: A Hierarchical Approach to Pharmacological Profiling.

Part 4: Bridging the Gap - In Vivo Pharmacokinetics and Efficacy

Promising candidates identified through in vitro profiling must ultimately be evaluated in vivo to assess their pharmacokinetic properties and therapeutic efficacy in a whole-organism context.

Pharmacokinetics (PK): Understanding ADME

Pharmacokinetics describes how the body affects a drug, encompassing the processes of Absorption, Distribution, Metabolism, and Excretion (ADME).[20][21] Understanding the PK profile of a novel furan compound is crucial for determining appropriate dosing regimens and predicting its behavior in humans.[22][23]

In Vivo Efficacy: The Carrageenan-Induced Paw Edema Model

For furan compounds with potential anti-inflammatory activity, the carrageenan-induced paw edema model in rodents is a widely used and well-validated assay for assessing acute anti-inflammatory effects.[24][25]

-

Animal Acclimatization: Acclimate rodents (e.g., rats or mice) to the laboratory environment.[24]

-

Compound Administration: Administer the test compound, a positive control (e.g., indomethacin), and a vehicle control to different groups of animals.[25]

-

Induction of Inflammation: Inject a 1% carrageenan solution into the sub-plantar region of the right hind paw to induce localized inflammation.[25]

-

Measurement of Edema: Measure the paw volume at regular intervals using a plethysmometer.[25]

-

Data Analysis: Calculate the percentage of edema inhibition for the treated groups compared to the vehicle control group.

Conclusion: A Forward-Looking Perspective

The furan scaffold continues to be a highly prolific source of novel therapeutic agents. The systematic pharmacological profiling approach outlined in this guide, which integrates in vitro and in vivo assays with a strong emphasis on understanding the underlying scientific principles, provides a robust framework for advancing furan-based drug candidates through the discovery pipeline. By adhering to these principles of scientific integrity and logical progression, researchers can effectively de-risk their programs, make informed decisions, and ultimately enhance the probability of translating a promising furan compound into a clinically successful therapeutic.

References

-

Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. (n.d.). orientjchem.org. Retrieved February 10, 2026, from [Link]

-

Guilhermet, D. (n.d.). Furans, thiophenes and related heterocycles in drug discovery. PubMed. Retrieved February 10, 2026, from [Link]

-

Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review | Request PDF. (n.d.). ResearchGate. Retrieved February 10, 2026, from [Link]

-

A Review on Biological and Medicinal Significance of Furan. (2023, February 18). Alq J Med App Sci. Retrieved February 10, 2026, from [Link]

-

Small Molecules and their Impact in Drug Discovery. (n.d.). Mantell Associates. Retrieved February 10, 2026, from [Link]

-

In-vitro CYP inhibition pooled. (2025, August 3). Protocols.io. Retrieved February 10, 2026, from [Link]

-

Cell-based hERG Channel Inhibition Assay in High-throughput Format. (n.d.). PMC. Retrieved February 10, 2026, from [Link]

-

hERG Assay | PPTX. (n.d.). Slideshare. Retrieved February 10, 2026, from [Link]

-

Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. (n.d.). MDPI. Retrieved February 10, 2026, from [Link]

-

Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. (n.d.). MDPI. Retrieved February 10, 2026, from [Link]

-

Pharmacokinetics and its role in small molecule drug discovery research. (n.d.). PubMed. Retrieved February 10, 2026, from [Link]

-

hERG Safety | Cyprotex ADME-Tox Solutions. (n.d.). Evotec. Retrieved February 10, 2026, from [Link]

-

The Evolution of Pharmacokinetics for Small Molecules in Bioanalysis. (2024, January 29). Agilex Biolabs. Retrieved February 10, 2026, from [Link]

-

CYP inhibition assay services based on FDA Guidance. (n.d.). LifeNet Health LifeSciences. Retrieved February 10, 2026, from [Link]

-

Assays for CYP450 Inhibition, Induction, and Phenotyping. (n.d.). Charles River Laboratories. Retrieved February 10, 2026, from [Link]

-

Cytotoxicity Assays | Life Science Applications. (n.d.). Enzo Life Sciences. Retrieved February 10, 2026, from [Link]

-

Synthesis and Biological Evaluation of Novel Furopyridone Derivatives as Potent Cytotoxic Agents against Esophageal Cancer. (2024, September 5). MDPI. Retrieved February 10, 2026, from [Link]

-

Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. (2020, August 19). PMC. Retrieved February 10, 2026, from [Link]

-

Small-molecule pharmacokinetic: Significance and symbolism. (2025, June 20). wisdomlib.org. Retrieved February 10, 2026, from [Link]

-

(PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025, September 20). ResearchGate. Retrieved February 10, 2026, from [Link]

-

In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025, April 15). International Journal of Pharmaceutical Research and Applications (IJPRA). Retrieved February 10, 2026, from [Link]

-

CYP450 inhibition assay (fluorogenic). (n.d.). Bienta. Retrieved February 10, 2026, from [Link]

-

Pharmacological Classification and Activity Evaluation of Furan and Thiophene Amide Derivatives Applying Semi-Empirical ab initio Molecular Modeling Methods. (2012, May 30). PMC. Retrieved February 10, 2026, from [Link]

-

Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity. (n.d.). PMC. Retrieved February 10, 2026, from [Link]

-

Synthesis, In Vitro Antitumor Activity and Molecular Mechanism of Novel Furan Derivatives and their Precursors. (n.d.). PubMed. Retrieved February 10, 2026, from [Link]

-

Synthesis, In Vitro Antitumor Activity and Molecular Mechanism of Novel Furan Derivatives and their Precursors. (n.d.). europepmc.org. Retrieved February 10, 2026, from [Link]

-

Furan: A Promising Scaffold for Biological Activity. (2024, January 25). LinkedIn. Retrieved February 10, 2026, from [Link]

-

Pharmacological activity of furan derivatives. (2024, December 10). World Journal of Pharmaceutical Research. Retrieved February 10, 2026, from [Link]

-

hERG Patch Clamp Assay – Cardiac Safety Panel. (n.d.). Reaction Biology. Retrieved February 10, 2026, from [Link]

-

Pharmacological Study of Some Newly Synthesized Furan Derivatives. (n.d.). Der Pharma Chemica. Retrieved February 10, 2026, from [Link]

-

(PDF) Synthetic and pharmacological profile of Furan. (2014, May 7). ResearchGate. Retrieved February 10, 2026, from [Link]

-

IN VIVO MODELS FOR EVALUATION OF ANTI INFLAMMATORY DRUGS. (n.d.). Slideshare. Retrieved February 10, 2026, from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. orientjchem.org [orientjchem.org]

- 4. A Review on Biological and Medicinal Significance of Furan | AlQalam Journal of Medical and Applied Sciences [journal.utripoli.edu.ly]

- 5. opentrons.com [opentrons.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. ijprajournal.com [ijprajournal.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]

- 14. Cell-based hERG Channel Inhibition Assay in High-throughput Format - PMC [pmc.ncbi.nlm.nih.gov]

- 15. CYP inhibition assay services based on FDA Guidance [lnhlifesciences.org]

- 16. criver.com [criver.com]

- 17. CYP450 inhibition assay (fluorogenic) | Bienta [bienta.net]

- 18. enamine.net [enamine.net]

- 19. In-vitro CYP inhibition pooled [protocols.io]

- 20. Small Molecules and their Impact in Drug Discovery - Mantell Associates [mantellassociates.com]

- 21. The Evolution of Pharmacokinetics for Small Molecules in Bioanalysis | Agilex Biolabs [agilexbiolabs.com]

- 22. Pharmacokinetics and its role in small molecule drug discovery research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 24. pdf.benchchem.com [pdf.benchchem.com]

- 25. pdf.benchchem.com [pdf.benchchem.com]

Spectroscopic Characterization of N-(3-hydroxyphenyl)-2-methylfuran-3-carboxamide: A Predictive Technical Guide

This technical guide provides a detailed predictive analysis of the spectroscopic data for N-(3-hydroxyphenyl)-2-methylfuran-3-carboxamide, a molecule of interest in medicinal chemistry and materials science. In the absence of publicly available experimental spectra for this specific compound, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), supported by data from structurally analogous compounds, to forecast its spectral characteristics. This guide is intended for researchers, scientists, and professionals in drug development to aid in the identification and characterization of this and related novel compounds.

Molecular Structure and Functional Group Analysis

N-(3-hydroxyphenyl)-2-methylfuran-3-carboxamide possesses a molecular formula of C₁₂H₁₁NO₃ and a molecular weight of 217.22 g/mol . The structure comprises a 2-methylfuran-3-carboxamide core linked to a 3-hydroxyphenyl moiety. The key functional groups that will dictate the spectroscopic signatures are the furan ring, the secondary amide linkage, the phenolic hydroxyl group, and the aromatic phenyl ring. Understanding the electronic interplay between these groups is crucial for interpreting the predicted spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predicted Profile

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. The following predictions for ¹H and ¹³C NMR spectra are based on established chemical shift values and the analysis of substituent effects in similar furan and aromatic systems.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to reveal distinct signals for each unique proton in the molecule. The predicted chemical shifts (δ) are referenced to tetramethylsilane (TMS) and the expected solvent is DMSO-d₆, which is suitable for dissolving the compound and observing exchangeable protons (NH and OH).

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Rationale |

| H-5 (Furan) | ~7.6 | d | 1H | Deshielded due to proximity to the furan oxygen and conjugation. |

| H-4 (Furan) | ~6.5 | d | 1H | Shielded relative to H-5. |

| Phenyl Protons | 6.8 - 7.3 | m | 4H | Complex multiplet pattern due to meta and ortho couplings. |

| NH (Amide) | ~9.8 | s | 1H | Broad singlet, deshielded due to amide resonance and potential hydrogen bonding. |

| OH (Phenol) | ~9.5 | s | 1H | Broad singlet, chemical shift is concentration and temperature dependent. |

| CH₃ (Methyl) | ~2.4 | s | 3H | Singlet attached to the furan ring. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide insight into the carbon skeleton of the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| C=O (Amide) | ~165 | Typical chemical shift for an amide carbonyl carbon. |

| C-3 (Furan) | ~120 | Carbon bearing the carboxamide group. |

| C-2 (Furan) | ~150 | Carbon bearing the methyl group, deshielded. |

| C-5 (Furan) | ~145 | Deshielded due to proximity to the furan oxygen. |

| C-4 (Furan) | ~110 | Shielded relative to other furan carbons. |

| Phenyl Carbons | 105 - 160 | A set of six signals, with the carbon bearing the OH group being the most deshielded (~158 ppm) and the carbon bearing the NH group also significantly deshielded (~140 ppm). |

| CH₃ (Methyl) | ~14 | Typical chemical shift for a methyl group on a heteroaromatic ring. |

Diagram of N-(3-hydroxyphenyl)-2-methylfuran-3-carboxamide with Atom Numbering for NMR

Caption: Workflow for interpreting an experimental IR spectrum.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and structural fragments of a compound. For N-(3-hydroxyphenyl)-2-methylfuran-3-carboxamide, electrospray ionization (ESI) in positive mode is anticipated to be a suitable technique.

-

Molecular Ion: The protonated molecule [M+H]⁺ is expected at an m/z of 218.08.

-

Predicted Fragmentation Pattern: The primary fragmentation is likely to occur at the amide bond, which is the most labile linkage.

| Predicted m/z | Proposed Fragment Ion | Fragmentation Pathway |

| 218.08 | [C₁₂H₁₁NO₃ + H]⁺ | Molecular Ion ([M+H]⁺) |

| 125.03 | [C₆H₅O₂]⁺ | Cleavage of the amide C-N bond, forming the 2-methylfuran-3-carbonyl cation. |

| 110.05 | [C₆H₆NO]⁺ | Cleavage of the amide C-N bond with hydrogen transfer, forming the protonated 3-aminophenol. |

| 93.03 | [C₅H₃O]⁺ | Loss of CO from the 2-methylfuran-3-carbonyl cation. |

Diagram of the Predicted Mass Spectrometry Fragmentation Pathway

Caption: Key predicted fragmentation steps for N-(3-hydroxyphenyl)-2-methylfuran-3-carboxamide.

Standardized Experimental Protocols for Verification

To confirm the predicted data, the following generalized protocols are recommended for the acquisition of high-quality spectroscopic data for a newly synthesized sample of N-(3-hydroxyphenyl)-2-methylfuran-3-carboxamide.

NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆).

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

¹H NMR: Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire a proton-decoupled carbon spectrum. A longer acquisition time may be necessary due to the lower natural abundance of ¹³C.

-

2D NMR: Perform 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to unambiguously assign proton and carbon signals.

IR Data Acquisition

-

Sample Preparation: For a solid sample, use the Attenuated Total Reflectance (ATR) technique by placing a small amount of the powder directly on the ATR crystal.

-

Instrumentation: Employ a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Collection: Collect the spectrum over a range of 4000-400 cm⁻¹ with a resolution of at least 4 cm⁻¹.

-

Background Correction: Perform a background scan prior to the sample scan to subtract atmospheric and instrumental interferences.

MS Data Acquisition

-

Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with an electrospray ionization (ESI) source.

-

Data Acquisition: Infuse the sample solution into the ESI source and acquire the mass spectrum in positive ion mode.

-

MS/MS Analysis: Perform tandem mass spectrometry (MS/MS) on the molecular ion peak to obtain fragmentation data for structural confirmation.

Conclusion

This guide provides a comprehensive, albeit predictive, overview of the key spectroscopic features of N-(3-hydroxyphenyl)-2-methylfuran-3-carboxamide. The predicted NMR, IR, and MS data offer a valuable reference for researchers working on the synthesis and characterization of this molecule. It is imperative that these predictions are validated through the experimental analysis of a purified sample. The definitive structural elucidation will rely on the careful comparison of experimental data with the theoretical framework presented herein.

References

While no direct spectroscopic data for the target molecule was found, the predictions are based on established principles and data from related compounds found in various chemical databases and publications. For general principles and data compilations, the following resources are recommended:

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

-

The NIST Chemistry WebBook ([Link]) for mass spectral data of related furan and phenyl compounds.

-

The Spectral Database for Organic Compounds (SDBS) ([Link]) for reference NMR and IR spectra of various functional groups and molecular scaffolds.

"physicochemical properties of N-(3-hydroxyphenyl)-2-methylfuran-3-carboxamide"

Technical Guide: Physicochemical Profiling of N-(3-hydroxyphenyl)-2-methylfuran-3-carboxamide

Document Control:

-

Type: Technical Monograph / Compound Profile

-

Subject: MCM-Analogue (Furan-3-carboxamide Scaffold)

Executive Summary: The Scaffold Utility

N-(3-hydroxyphenyl)-2-methylfuran-3-carboxamide represents a specialized chemical scaffold often utilized in medicinal chemistry as a fragment for kinase inhibition, HSF1 activation, or anti-biofilm agents (quorum sensing inhibitors).

Structurally, it bridges a lipophilic, electron-rich heteroaromatic headgroup (2-methylfuran) with a polar, hydrogen-bond-capable tail (3-hydroxyphenol) via a rigid amide linker. This specific architecture presents a unique "push-pull" electronic system that dictates its solubility, metabolic stability, and binding affinity.

Key Physicochemical Alert: The presence of the furan ring introduces a metabolic liability (oxidative ring opening), while the phenolic hydroxyl group serves as the primary determinant for pH-dependent solubility and Phase II conjugation (glucuronidation).

Molecular Architecture & Computed Properties

The following data represents the baseline physicochemical profile derived from high-fidelity QSAR models and structural analysis.

Table 1: Computed Physicochemical Parameters

| Property | Value (Predicted/Exp) | Significance |

| Molecular Formula | C₁₂H₁₁NO₃ | Core stoichiometry. |

| Molecular Weight | 217.22 g/mol | Fragment-like space; ideal for lead optimization. |

| cLogP | 2.1 ± 0.3 | Moderate lipophilicity; likely good membrane permeability. |

| LogD (pH 7.4) | ~2.1 | Neutral at physiological pH; high passive diffusion potential. |

| TPSA | ~58 Ų | <140 Ų threshold; indicates excellent oral bioavailability. |

| pKa (Acidic) | 9.4 ± 0.2 (Phenol) | Ionizes only at basic pH; solubility increases > pH 9. |

| pKa (Basic) | < 0 (Amide N) | Non-basic; will not protonate in the stomach. |

| H-Bond Donors | 2 (Phenol OH, Amide NH) | Critical for target engagement (e.g., hinge binding). |

| H-Bond Acceptors | 3 (Furan O, Amide O, Phenol O) | Dictates solvation shell in water. |

Expert Insight: The "Furan-Phenol" Balance

The 2-methyl substituent on the furan ring is not merely decorative. It blocks the reactive

Synthetic Accessibility & Solid-State Logic

To ensure reproducible biological data, the purity and solid-state form must be controlled.

Synthesis Pathway (Graphviz Visualization)

The synthesis typically involves the coupling of 2-methylfuran-3-carboxylic acid with 3-aminophenol. The choice of coupling agent is critical to prevent racemization (if chiral centers were present) or side reactions on the phenol.

Figure 1: Optimized synthetic workflow avoiding phenolic protection steps.

Solid-State Characterization

-

Crystallinity: This molecule is expected to be a high-melting solid (MP range: 160–180°C predicted) due to strong intermolecular hydrogen bonding (Amide NH

Carbonyl O). -

Polymorphism Risk: High. Amides often exhibit conformational polymorphism.

-

Recommendation: Perform DSC (Differential Scanning Calorimetry) and XRPD (X-Ray Powder Diffraction) on the final lot to establish a "fingerprint" for batch-to-batch consistency.

Solution-State Behavior & Stability

Understanding how the molecule behaves in solution is a prerequisite for any biological assay.

Solubility Profile

-

Water: Low (< 50 µg/mL at pH 7).

-

Buffer (pH 7.4): Low. Requires co-solvents.

-

Buffer (pH 10): High. Deprotonation of the phenol (

) drastically increases solubility. -

Organic Solvents: Soluble in DMSO (> 50 mM), Methanol, and Ethanol.

Stability Alert: The Furan Liability

Furans are structural alerts in drug discovery due to their potential to form reactive enedials via CYP450 oxidation.

Figure 2: Primary stability and metabolic pathways. Note the competition between clearance (Glucuronidation) and bioactivation (Furan oxidation).

Experimental Protocols

These protocols are designed to be self-validating. If the controls fail, the data is invalid.

Protocol A: Kinetic Solubility (Shake-Flask Method)

Purpose: Determine the maximum solubility in assay media to prevent precipitation "crashes" during screening.

-

Preparation: Prepare a 10 mM stock solution in DMSO.

-

Spiking: Spike 10 µL of stock into 490 µL of PBS (pH 7.4) and 490 µL of PBS (pH 2.0). Final DMSO = 2%.

-

Incubation: Shake at 300 rpm for 24 hours at 25°C.

-

Filtration: Filter using a 0.45 µm PVDF membrane (low binding) to remove undissolved solids.

-

Quantification: Analyze filtrate via HPLC-UV (254 nm).

-

Self-Validation: Run a known standard (e.g., Carbamazepine) in parallel. If Carbamazepine solubility deviates >15% from literature (approx 18 µg/mL), reject the run.

Protocol B: pKa Determination (Spectrophotometric)

Purpose: Validate the phenolic ionization point.

-

Setup: Use a UV-Vis spectrophotometer with a temperature-controlled cell (25°C).

-

Buffer Series: Prepare buffers ranging from pH 2 to pH 12 in 0.5 unit increments.

-

Scan: Inject compound (final conc 50 µM) into each buffer. Scan 200–400 nm.

-

Analysis: Look for the bathochromic shift (red shift) of the phenolate anion (typically shifts from ~270 nm to ~290 nm upon deprotonation).

-

Calculation: Plot Absorbance vs. pH at the

of the anion. The inflection point is the pKa.

References & Authority

-

Furan Scaffold Properties:

-

Source: Sperry, J. B., & Wright, D. L. (2005). "The application of furan-based cycloadditions." Current Opinion in Drug Discovery & Development.

-

Relevance: Establishes the reactivity profile of the furan ring.

-

-

Amide Bond Stability:

-

Source: Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry. Wiley-Interscience.

-

Relevance: Fundamental mechanism of amide hydrolysis and pKa.

-

-

Solubility Protocols:

-

Source: Lipinski, C. A., et al. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews. Link

-

-

Bioisostere Analysis (Furan vs Phenyl):

-

Source: Meanwell, N. A. (2011). "Synopsis of some recent tactical application of bioisosteres in drug design." Journal of Medicinal Chemistry. Link

-

N-(3-hydroxyphenyl)-2-methylfuran-3-carboxamide: A Technical Guide for a Novel Drug Candidate

Abstract

This technical guide delineates the scientific premise, proposed synthesis, and a comprehensive validation workflow for N-(3-hydroxyphenyl)-2-methylfuran-3-carboxamide, a novel chemical entity with significant potential as a therapeutic agent. By leveraging the known bioactivities of the furan-carboxamide scaffold and the hydroxyphenyl moiety, this document provides a roadmap for its investigation, from initial chemical synthesis to preclinical evaluation. This guide is intended for researchers, medicinal chemists, and drug development professionals dedicated to the discovery of innovative therapeutics.

Introduction: Rationale for a Novel Furan-Based Carboxamide

The furan scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The versatility of the furan ring allows for extensive chemical modifications, enabling the fine-tuning of its biological profile.[1] Specifically, furan-carboxamides have emerged as a promising class of compounds with diverse biological activities.[3][4][5]

The second key component of our target molecule, the 3-hydroxyphenyl group, is a well-known pharmacophore present in a variety of bioactive molecules, including opioid receptor antagonists and other CNS-active agents.[6][7] The phenolic hydroxyl group can participate in crucial hydrogen bonding interactions with biological targets, and its meta-position offers a distinct electronic and steric profile compared to its ortho- and para-isomers.

The strategic combination of a 2-methylfuran-3-carboxamide core with a 3-hydroxyphenyl moiety in N-(3-hydroxyphenyl)-2-methylfuran-3-carboxamide is hypothesized to yield a molecule with unique and potent biological activities. The methyl group at the 2-position of the furan ring can enhance metabolic stability and modulate the electronic properties of the carboxamide linkage. This guide outlines the pathway to synthesize and validate the therapeutic potential of this novel compound.

Synthesis and Characterization

The synthesis of N-(3-hydroxyphenyl)-2-methylfuran-3-carboxamide can be achieved through a straightforward and efficient amidation reaction. The proposed synthetic pathway is outlined below.

Proposed Synthetic Pathway

The synthesis will involve the coupling of 2-methylfuran-3-carboxylic acid with 3-aminophenol.

Caption: Proposed synthesis of N-(3-hydroxyphenyl)-2-methylfuran-3-carboxamide.

Step-by-Step Synthesis Protocol

-

Activation of Carboxylic Acid: To a solution of 2-methylfuran-3-carboxylic acid (1.0 eq) in an anhydrous solvent such as dichloromethane (CH₂Cl₂) or dimethylformamide (DMF), add a coupling agent like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) (1.2 eq) and 1-Hydroxybenzotriazole (HOBt) (1.2 eq). Stir the mixture at room temperature for 30 minutes to form the activated ester. Alternatively, the carboxylic acid can be converted to the more reactive acyl chloride using thionyl chloride (SOCl₂).

-

Amide Bond Formation: In a separate flask, dissolve 3-aminophenol (1.0 eq) and a non-nucleophilic base such as triethylamine (Et₃N) or pyridine (1.5 eq) in the same anhydrous solvent.

-

Reaction: Slowly add the activated 2-methylfuran-3-carboxylic acid solution to the 3-aminophenol solution at 0 °C. Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Characterization

The structure and purity of the synthesized N-(3-hydroxyphenyl)-2-methylfuran-3-carboxamide should be confirmed using a suite of analytical techniques:

| Analytical Technique | Expected Observations |